Cas no 1803567-01-2 (4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid)

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a protected amino acid derivative featuring both a Boc-protected amine and a carboxylic acid functional group. This compound is particularly useful in peptide synthesis, where the Boc group provides orthogonal protection for the amine, enabling selective deprotection under mild acidic conditions. The presence of the carboxylic acid allows for further coupling reactions, facilitating the incorporation of this building block into more complex structures. Its stability and compatibility with standard solid-phase peptide synthesis (SPPS) protocols make it a valuable intermediate for researchers in medicinal chemistry and biochemistry. The compound’s defined stereochemistry and purity ensure reliable performance in synthetic applications.
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid structure
1803567-01-2 structure
Product name:4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
CAS No:1803567-01-2
MF:C12H22N2O4
MW:258.314083576202
CID:5700664
PubChem ID:119030490

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylic acid, 4-(2-aminoethyl)-, 1-(1,1-dimethylethyl) ester
    • 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
    • Inchi: 1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)
    • InChI Key: NHWPMCHBQRITJA-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(CCN)CC1C(O)=O

Experimental Properties

  • Density: 1.171±0.06 g/cm3(Predicted)
  • Boiling Point: 401.3±30.0 °C(Predicted)
  • pka: 3.84±0.40(Predicted)

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-183698-1g
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers
1803567-01-2 93%
1g
$1043.0 2023-09-19
1PlusChem
1P01BFC9-50mg
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
1803567-01-2 93%
50mg
$352.00 2024-06-18
1PlusChem
1P01BFC9-100mg
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
1803567-01-2 93%
100mg
$510.00 2024-06-18
Enamine
EN300-183698-10g
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers
1803567-01-2 93%
10g
$4483.0 2023-09-19
Aaron
AR01BFKL-500mg
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
1803567-01-2 95%
500mg
$1143.00 2025-02-14
1PlusChem
1P01BFC9-250mg
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
1803567-01-2 93%
250mg
$700.00 2024-06-18
Enamine
EN300-183698-0.5g
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers
1803567-01-2 93%
0.5g
$813.0 2023-09-19
1PlusChem
1P01BFC9-1g
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
1803567-01-2 93%
1g
$1351.00 2024-06-18
Enamine
EN300-183698-1.0g
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers
1803567-01-2 93%
1g
$0.0 2023-06-08
Enamine
EN300-183698-0.05g
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers
1803567-01-2 93%
0.05g
$243.0 2023-09-19

Additional information on 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS No. 1803567-01-2): A Comprehensive Overview

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS No. 1803567-01-2) is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as AEP-Boc, is characterized by its unique structural features and potential applications in the development of novel therapeutic agents.

The chemical structure of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an aminoethyl side chain. The Boc group is commonly used in organic synthesis to protect the amino functionality during multi-step reactions, ensuring that the desired product is obtained with high purity and yield.

Recent studies have highlighted the potential of AEP-Boc in various biological contexts. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The researchers found that AEP-Boc effectively inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.

In addition to its anti-inflammatory effects, 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid has shown potential as a neuroprotective agent. A study published in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the activation of antioxidant pathways and the inhibition of pro-apoptotic signaling cascades.

The versatility of AEP-Boc extends beyond its direct biological activities. In drug discovery, this compound serves as a valuable building block for the synthesis of more complex molecules with tailored pharmacological properties. For example, researchers at a leading pharmaceutical company have utilized AEP-Boc to develop novel peptidomimetics that mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.

The synthesis of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid involves several well-established chemical reactions. The key steps include the formation of the pyrrolidine ring through a ring-closing metathesis reaction, followed by the introduction of the Boc protecting group and the aminoethyl side chain. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The final product can be isolated using standard purification techniques such as column chromatography or crystallization.

In terms of safety and handling, it is important to note that while AEP-Boc is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be worn when working with this compound, and it should be stored in a cool, dry place away from incompatible materials.

The future prospects for 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid are promising. Ongoing research is focused on optimizing its pharmacological properties and exploring new applications in both therapeutic and diagnostic settings. As our understanding of this compound continues to grow, it is likely that we will see more innovative uses and developments in the coming years.

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